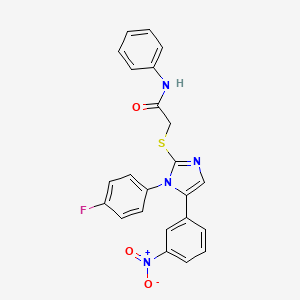

2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide

Description

This compound features a 1H-imidazole core substituted with 4-fluorophenyl and 3-nitrophenyl groups at the 1- and 5-positions, respectively. A thioether linkage connects the imidazole to an N-phenylacetamide moiety.

Properties

IUPAC Name |

2-[1-(4-fluorophenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17FN4O3S/c24-17-9-11-19(12-10-17)27-21(16-5-4-8-20(13-16)28(30)31)14-25-23(27)32-15-22(29)26-18-6-2-1-3-7-18/h1-14H,15H2,(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZCKDNYXXPIWIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)F)C4=CC(=CC=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17FN4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide is a derivative of phenylacetamide, which has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of the compound can be described as follows:

- Core Structure : The imidazole ring is substituted with a 4-fluorophenyl group and a 3-nitrophenyl group.

- Functional Groups : The thioether linkage and the acetamide moiety contribute to its biological activity.

In Vitro Studies

Research has demonstrated that derivatives of phenylacetamide exhibit significant cytotoxic effects against various cancer cell lines. Notably, studies evaluating the compound's efficacy against prostate carcinoma (PC3), breast cancer (MCF-7), and promyelocytic leukemia (HL-60) have shown promising results:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 2b | PC3 | 52 |

| 2c | PC3 | 80 |

| 2g | MCF-7 | 100 |

| Imatinib | PC3 | 40 |

| Imatinib | MCF-7 | 98 |

Compounds with a nitro substituent demonstrated higher cytotoxicity compared to those with methoxy groups .

The proposed mechanisms by which these compounds exert their anticancer effects include:

- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells.

- Inhibition of Cell Proliferation : It interferes with the cell cycle, leading to reduced growth rates in tumor cells.

- Differentiation Induction : Some derivatives have been shown to induce differentiation in certain cancer cell types, enhancing their therapeutic potential .

Structure-Activity Relationship (SAR)

The variations in biological activity among different derivatives can be attributed to their structural differences. For instance:

- Nitro vs. Methoxy Substituents : Compounds with nitro groups exhibited enhanced anticancer activity compared to those with methoxy groups. This suggests that electron-withdrawing groups may enhance the compound's ability to interact with biological targets .

Case Studies

- Study on PC3 Cell Line : A study evaluated several derivatives against the PC3 prostate cancer cell line, revealing that compounds with para-nitro substitutions were particularly effective, achieving IC50 values significantly lower than the reference drug imatinib .

- MCF-7 Resistance : The MCF-7 breast cancer cell line displayed resistance to most tested compounds, indicating that structural modifications may be necessary to enhance efficacy against this particular type of cancer .

Comparison with Similar Compounds

Key Structural Differences

The compound is compared to structurally related imidazole-, triazole-, and thiazole-containing derivatives (Table 1).

Table 1: Structural Comparison of Selected Analogs

Notes:

Insights :

- The target’s nitro group may require controlled reaction conditions to avoid side reactions (e.g., reduction).

Spectral and Physicochemical Properties

Table 3: Spectral Data Comparison

Q & A

Q. Advanced

- Molecular docking : AutoDock Vina or Glide simulates binding to targets like COX-1/2, using crystallographic data from analogs (e.g., PDB IDs) to validate poses .

- QSAR models : Train models on IC50 data from analogs with varying substituents to predict bioactivity .

- Pharmacophore mapping : Identify critical features (e.g., nitro groups, thioether linkage) for target interaction .

What purification methods ensure high purity of the final product?

Q. Basic

- Recrystallization : Ethanol or ethyl acetate/hexane mixtures are effective for removing unreacted intermediates .

- Column chromatography : Use silica gel with gradient elution (hexane:ethyl acetate) for complex mixtures .

- HPLC : For analytical-scale purification, especially if chiral impurities are present .

How should conflicting bioactivity data from structural analogs be interpreted?

Q. Advanced

- Data normalization : Account for assay variability (e.g., cell line differences) by cross-referencing IC50 values with positive controls .

- Meta-analysis : Compare trends across analogs (e.g., consistent activity loss with methyl substitutions) to identify key functional groups .

- Mechanistic studies : Use knockout models or enzyme inhibition assays to confirm target specificity .

What is the role of electron-withdrawing groups in the compound’s reactivity?

Q. Advanced

- Nitro groups (NO₂) : Increase electrophilicity of the imidazole ring, facilitating nucleophilic attacks (e.g., thiol additions) .

- Fluorine substituents : Enhance metabolic stability by reducing CYP450-mediated oxidation .

- Synergistic effects : Dual EWGs (e.g., 4-fluoro + 3-nitro) improve π-π stacking with aromatic residues in target proteins .

What are the key challenges in scaling up multi-step syntheses, and how are they addressed?

Advanced

Challenges include:

- Intermediate instability : Use low-temperature storage (-20°C) for sensitive intermediates like thiols .

- Byproduct accumulation : Optimize stoichiometry (e.g., 1.1:1 molar ratio for azide-alkyne cycloadditions) and employ flow chemistry for exothermic steps .

- Purification bottlenecks : Replace column chromatography with recrystallization or centrifugal partition chromatography for large batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.